GSK 4027

Catalog No.
S529459
CAS No.
M.F
C17H21BrN4O
M. Wt
377.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK 4027

Product Name

GSK 4027

IUPAC Name

4-bromo-2-methyl-5-[[(3R,5R)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one

Molecular Formula

C17H21BrN4O

Molecular Weight

377.3 g/mol

InChI

InChI=1S/C17H21BrN4O/c1-21-10-13(12-6-4-3-5-7-12)8-14(11-21)20-15-9-19-22(2)17(23)16(15)18/h3-7,9,13-14,20H,8,10-11H2,1-2H3/t13-,14+/m0/s1

InChI Key

VZAFGXCWAWRULT-UONOGXRCSA-N

SMILES

CN1CC(CC(C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

GSK4027; GSK-4027; GSK 4027.

Canonical SMILES

CN1CC(CC(C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3

Isomeric SMILES

CN1C[C@H](C[C@H](C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3

Description

The exact mass of the compound 4-bromo-2-methyl-5-[[(3~{R},5~{R})-1-methyl-5-phenyl-piperidin-3-yl]amino]pyridazin-3-one is 376.0899 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GSK 4027 is a small molecule compound identified as a selective inhibitor of the bromodomains associated with the p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5). It has been characterized for its high potency, with a binding affinity (Ki) of approximately 1.4 nanomolar and an inhibitory concentration (IC50) of around 60 nanomolar in chromatin context assays . This compound serves as a valuable chemical probe in research related to epigenetic regulation, particularly in the context of histone acetylation.

The primary chemical reaction involving GSK 4027 is its interaction with the bromodomain of PCAF and GCN5, where it competes with acetylated lysine residues for binding. This mechanism of action inhibits the recruitment of these bromodomain-containing proteins to acetylated histones, thereby affecting gene expression and chromatin remodeling. The specificity of GSK 4027 for these bromodomains makes it a useful tool for studying their biological functions .

GSK 4027 exhibits significant biological activity as an inhibitor of histone acetylation processes. By blocking the bromodomains of PCAF and GCN5, it can modulate various cellular pathways involved in transcriptional regulation. Studies have shown that GSK 4027 can influence cell proliferation and differentiation, making it a potential candidate for therapeutic applications in diseases where epigenetic dysregulation plays a key role, such as cancer .

  • Building Block Formation: Starting from commercially available precursors.
  • Coupling Reactions: Utilizing coupling agents to form key linkages.
  • Purification: Employing techniques such as high-performance liquid chromatography to achieve the desired purity.

The synthesis is designed to yield a compound that meets the required pharmacological profiles for use as a research tool .

GSK 4027 has several applications in biomedical research:

  • Epigenetic Research: As a chemical probe, it helps elucidate the roles of PCAF and GCN5 in histone modification and gene expression.
  • Cancer Research: Its ability to inhibit specific bromodomains may provide insights into cancer biology and potential therapeutic strategies.
  • Drug Development: The compound serves as a lead structure for developing new inhibitors targeting similar epigenetic regulators .

Interaction studies involving GSK 4027 primarily focus on its binding affinity and selectivity toward PCAF and GCN5 bromodomains. These studies often employ techniques such as:

  • Surface Plasmon Resonance: To measure real-time binding interactions.
  • Fluorescence Polarization Assays: To assess competitive binding with acetylated peptides.

Such studies confirm the compound's selectivity and potency, further validating its role as a chemical probe in epigenetic research .

Several compounds exhibit structural or functional similarities to GSK 4027. Below is a comparison highlighting its uniqueness:

Compound NameTargetKi (nM)Unique Features
GSK 4028PCAF/GCN5 Bromodomains>10,000Enantiomeric negative control
JQ1BRD4~0.5Broader bromodomain inhibition
I-BET151BET Proteins~0.5Selective for BET family
CPI-0610BET Proteins~0.6Used in clinical trials for hematological malignancies

GSK 4027 stands out due to its selective inhibition of PCAF and GCN5 bromodomains, whereas other compounds like JQ1 and I-BET151 target broader classes of bromodomains or different protein families altogether .

GSK 4027 is a pyridazinone-based chemical probe specifically designed for targeting the protein carboxy-terminal domain-associated factor and general control nonderepressible 5 bromodomains [1]. The compound exhibits a complex heterocyclic structure characterized by a 4-bromo-2-methyl-5-aminopyridazin-3-one core linked to a substituted piperidine ring system [3] [4]. The molecular framework consists of seventeen carbon atoms, twenty-one hydrogen atoms, one bromine atom, four nitrogen atoms, and one oxygen atom, arranged in a specific three-dimensional configuration that enables selective protein binding [1] [2].

The pyridazinone moiety serves as the primary pharmacophore, incorporating a bromine substituent at the 4-position and a methyl group at the 2-position [3] [4]. This heterocyclic core is connected through an amino linkage to a piperidine ring bearing a phenyl substituent, creating a rigid molecular architecture essential for biological activity [1]. The structural features have been confirmed through nuclear magnetic resonance spectroscopy and X-ray crystallographic analysis, revealing the precise spatial arrangement of functional groups [10].

ParameterValue
Chemical Name4-bromo-2-methyl-5-[[(3R,5R)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one
International Union of Pure and Applied Chemistry Name4-bromo-2-methyl-5-[[(3R,5R)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one
Molecular FormulaC₁₇H₂₁BrN₄O
Chemical Abstracts Service Number2079896-25-4
Molecular Weight377.28 g/mol
Simplified Molecular Input Line Entry SystemCN1CC@@HNc1cnn(C)c(=O)c1Br
International Chemical IdentifierInChI=1S/C17H21BrN4O/c1-21-10-13(12-6-4-3-5-7-12)8-14(11-21)20-15-9-19-22(2)17(23)16(15)18/h3-7,9,13-14,20H,8,10-11H2,1-2H3/t13-,14+/m0/s1
International Chemical Identifier KeyVZAFGXCWAWRULT-UONOGXRCSA-N

Stereochemistry and Enantiomeric Properties

The stereochemical configuration of GSK 4027 represents a critical determinant of its biological selectivity and potency [7] [10]. The compound contains two chiral centers located at the 3-position and 5-position of the piperidine ring, designated with (3R,5R) absolute configuration [4] [29]. This specific stereochemical arrangement results in a trans-diaxial orientation of the amino and phenyl substituents on the piperidine ring, which is essential for optimal protein-ligand interactions [7].

The compound exists as a single enantiomer, distinguishing it from its enantiomeric negative control GSK4028, which possesses the opposite (S,S) configuration [7] [10]. The stereochemical integrity has been confirmed through chiral analytical methods and co-crystallization studies with target proteins [10]. The enantiomeric purity is maintained throughout synthetic procedures, ensuring consistent biological activity profiles [19].

ParameterValue
Number of Chiral Centers2
Absolute Configuration(3R,5R)
Stereochemical Designationtrans-configuration at piperidine ring
Enantiomeric StatusSingle enantiomer
Control CompoundGSK4028 (S,S-enantiomer) - negative control

The trans-stereochemistry at the piperidine ring positions the phenyl group and amino substituent in an optimal spatial relationship for bromodomain binding [22]. This configuration enables the formation of specific hydrogen bonding networks and hydrophobic interactions within the acetyl-lysine binding pocket of target proteins [10]. The stereochemical requirements have been validated through structure-activity relationship studies, demonstrating that the (3R,5R) configuration is essential for maintaining nanomolar binding affinity [1] [7].

Physicochemical Characteristics

Molecular Weight and Formula

GSK 4027 possesses a molecular weight of 377.28 grams per mole, corresponding to the molecular formula C₁₇H₂₁BrN₄O [1] [2] [4]. The molecular composition includes a single bromine atom, contributing significantly to the overall molecular mass and physicochemical properties [3]. The empirical formula reflects the precise atomic composition required for bromodomain selectivity, with the nitrogen-rich heterocyclic framework providing essential hydrogen bonding capabilities [1].

The molecular weight falls within the optimal range for drug-like compounds, satisfying Lipinski's rule of five criteria for oral bioavailability [1]. The presence of four nitrogen atoms and one oxygen atom contributes to the compound's hydrogen bonding potential, influencing both solubility and protein binding characteristics [2]. The bromine substituent enhances lipophilicity while providing unique halogen bonding interactions with target proteins [22].

Spectroscopic Properties

Nuclear magnetic resonance spectroscopy has provided detailed structural confirmation of GSK 4027, with characteristic chemical shifts observed for all proton and carbon environments [13] [16]. The proton nuclear magnetic resonance spectrum exhibits distinct signals corresponding to the piperidine ring protons, with the 4-position proton appearing as a doublet due to trans-coupling with the 3-position proton [8]. The phenyl ring protons display typical aromatic multipicity patterns between 7.0 and 7.5 parts per million [16].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the pyridazinone ring at approximately 170 parts per million, consistent with the lactam functionality [16]. The aromatic carbons of both the pyridazinone and phenyl rings appear in the expected range of 120-140 parts per million [13]. Mass spectrometry confirms the molecular ion peak at mass-to-charge ratio 377, supporting the proposed molecular formula [18].

Infrared spectroscopy demonstrates characteristic absorption bands for the carbonyl stretch at approximately 1680 wavenumbers, indicative of the pyridazinone lactam functionality [24]. The amino group exhibits characteristic nitrogen-hydrogen stretching vibrations in the 3300-3500 wavenumber region [24]. These spectroscopic data collectively confirm the structural assignment and purity of the synthesized compound [15].

Solubility Profile

The solubility characteristics of GSK 4027 have been extensively characterized across multiple solvent systems to optimize formulation and biological testing protocols [1] [2]. In dimethyl sulfoxide, the compound demonstrates excellent solubility, achieving concentrations up to 50 milligrams per milliliter, equivalent to 132.53 millimolar [1] [15]. This high solubility in dimethyl sulfoxide facilitates the preparation of concentrated stock solutions for biological assays [2].

Aqueous solubility remains limited due to the lipophilic nature of the phenyl-substituted piperidine moiety, necessitating the use of co-solvents or surfactants for aqueous formulations [1]. The artificial membrane permeability has been measured at 500 nanometers per second, indicating favorable membrane penetration properties for cellular assays [1] [2]. The compound exhibits stability in common organic solvents, maintaining chemical integrity under standard storage conditions [15].

PropertyValueReference
Molecular Weight377.28 g/mol [1] [2] [4]
Molecular FormulaC₁₇H₂₁BrN₄O [1] [2] [4]
Density (predicted)1.45 g/cm³ [9]
Solubility in Dimethyl Sulfoxide50 mg/mL (132.53 mM) [1] [2]
Artificial Membrane Permeability500 nm/s [1]
Storage ConditionsPowder: -20°C (3 years), 4°C (2 years) [15] [18]
AppearanceSolid powder [29]

Synthetic Methodology and Protocols

The synthesis of GSK 4027 follows a convergent approach based on pyridazinone chemistry, utilizing established methodologies for heterocyclic construction [19] [24]. The synthetic route involves the coupling of a pre-formed pyridazinone core with a stereochemically defined piperidine derivative [19]. The key synthetic transformation employs nucleophilic aromatic substitution to install the amino linkage between the heterocyclic components [24].

The synthetic protocol begins with the preparation of the 4-bromo-2-methyl-5-chloropyridazin-3-one intermediate through established pyridazinone chemistry [19]. This intermediate undergoes nucleophilic substitution with the appropriately substituted (3R,5R)-1-methyl-5-phenylpiperidin-3-amine to form the target compound [19]. The reaction conditions typically involve elevated temperatures and polar aprotic solvents to facilitate the substitution process [24].

Purification of the final product is achieved through conventional chromatographic techniques, yielding the compound in high purity suitable for biological evaluation [19]. The synthetic methodology has been optimized to ensure consistent stereochemical integrity and chemical purity across multiple batches [19]. Quality control measures include nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structural identity and purity [21].

The synthetic approach represents an advancement from earlier pyridazinone methodologies, incorporating stereoselective elements to access the specific (3R,5R) configuration required for biological activity [24]. Alternative synthetic routes have been explored, including approaches utilizing different coupling strategies and protecting group manipulations [23]. The current methodology provides reliable access to gram quantities of material suitable for extensive biological characterization [19].

Structure-Activity Relationships

The structure-activity relationships of GSK 4027 have been extensively investigated through systematic medicinal chemistry optimization, leading to the identification of key structural features essential for bromodomain selectivity [1] [19] [27]. The compound demonstrates equipotent activity against both protein carboxy-terminal domain-associated factor and general control nonderepressible 5 bromodomains, with inhibition constants of 1.4 nanomolar for both targets [1] [7]. This dual selectivity represents a significant achievement in bromodomain chemical probe development [27].

The pyridazinone core serves as the primary acetyl-lysine mimetic, with the carbonyl oxygen forming critical hydrogen bonds with conserved asparagine and tyrosine residues in the bromodomain binding pocket [22]. The 4-bromo substituent provides additional selectivity through halogen bonding interactions with specific amino acid residues [10] [22]. Modification of the bromine to other halogens or hydrogen results in substantial loss of potency, confirming its essential role in protein recognition [13].

Assay TypeIC₅₀/Ki ValueKi (nM)
Protein Carboxy-terminal Domain-associated Factor Time-Resolved Fluorescence Resonance Energy TransferpIC₅₀ = 7.4±0.11~40
General Control Nonderepressible 5 BROMOscanpKi = 8.91.4
Protein Carboxy-terminal Domain-associated Factor BROMOscanpKi = 8.91.4
Protein Carboxy-terminal Domain-associated Factor NanoBRET (cellular)pIC₅₀ = 7.2 (IC₅₀ = 60 nM)60
Bromodomain-containing Protein 4 BD1 Time-Resolved Fluorescence Resonance Energy TransferpIC₅₀ < 4.3>50,000
Bromodomain-containing Protein 9 Time-Resolved Fluorescence Resonance Energy TransferpIC₅₀ = 5.1±0.08~8,000

The piperidine ring system provides the appropriate three-dimensional framework for optimal protein contacts, with the phenyl substituent engaging in π-π stacking interactions with aromatic residues in the bromodomain binding site [22]. The (3R,5R) stereochemistry positions these groups optimally for protein recognition, as demonstrated by co-crystal structures with target proteins [10]. The trans-relationship between the amino and phenyl substituents is crucial for maintaining the binding conformation [7].

Selectivity against other bromodomain family members has been systematically evaluated, revealing greater than 70-fold selectivity over most off-target bromodomains [1] [27]. The compound demonstrates particularly impressive selectivity against the bromodomain and extra-terminal family, with greater than 18,000-fold selectivity over bromodomain-containing protein 4 [1] [29]. This selectivity profile has been confirmed through comprehensive bromodomain screening panels [30].

TargetKi (nM)Selectivity vs Protein Carboxy-terminal Domain-associated Factor
Protein Carboxy-terminal Domain-associated Factor1.41x
General Control Nonderepressible 51.41x
Bromodomain-containing Protein 4 BD1>50,000>35,000x
Bromodomain-containing Protein 9~8,000>5,700x
Bromodomain and PHD Finger-containing Transcription Factor 310071x
Bromodomain-containing Protein 111079x
Fanconi Anemia Zinc Finger13093x
Bromodomain and PHD Finger-containing Transcription Factor 1140100x

Evolutionary Conservation and Divergence

The evolutionary history of PCAF and GCN5 bromodomains reflects a complex pattern of conservation and divergence that spans over 1.5 billion years of eukaryotic evolution [13] [14]. The GCN5 protein family represents one of the most ancient epigenetic regulatory systems, with GCN5 homologs present in all major eukaryotic lineages, including fungi, plants, and animals [14] [15]. This widespread distribution underscores the fundamental importance of GCN5-mediated histone acetylation in basic cellular processes and transcriptional regulation [16].

The bromodomain fold itself exhibits extraordinary evolutionary conservation, with structural analyses revealing greater than 95% conservation of the core four-helix bundle architecture across all eukaryotic species [17] [3]. This exceptional conservation extends to the active site residues responsible for acetyl-lysine recognition, where key functional residues such as the critical asparagine, tyrosine, and proline residues are fully conserved across species [17]. The conservation of these essential structural elements reflects the stringent functional requirements for acetyl-lysine binding and the fundamental role of this molecular recognition in epigenetic regulation [18].

PCAF represents a vertebrate-specific evolutionary innovation that emerged through gene duplication and subsequent functional divergence from the ancestral GCN5 gene [19] [14]. This duplication event occurred early in vertebrate evolution, allowing for the development of specialized functions while maintaining the core bromodomain architecture [19]. The human PCAF and GCN5 proteins share approximately 73% amino acid sequence identity, with the highest conservation observed in the catalytic HAT domain and the bromodomain region [19] [20].

Evolutionary AspectConservation LevelFunctional Significance
Protein Family OriginAncient (~1.5 billion years)Fundamental epigenetic mechanism
GCN5 DistributionPresent in all eukaryotesCore transcriptional regulation
PCAF EmergenceVertebrate-specific duplicationSpecialized vertebrate functions
Bromodomain FoldExtremely high (>95%)Essential acetyl-lysine recognition
Active Site ConservationNear perfect conservationPrecise substrate specificity
Human PCAF-GCN5 Identity~73% amino acid identityOverlapping but distinct roles

The evolutionary divergence between PCAF and GCN5 is most pronounced in their expression patterns and tissue-specific functions [19] [21]. While both proteins are found in vertebrates, they exhibit mutually exclusive expression patterns during development and in adult tissues [19]. GCN5 (KAT2A) predominates in hematopoietic tissues, neural development, and early embryogenesis, while PCAF (KAT2B) is primarily expressed in skeletal muscle and during later developmental stages [19] [21].

Comparative analysis across species reveals that invertebrate organisms typically possess only GCN5 homologs, suggesting that a single multifunctional enzyme was sufficient for ancestral epigenetic regulation [22] [23]. The vertebrate-specific duplication that gave rise to PCAF enabled functional specialization and the evolution of distinct regulatory networks [19]. This evolutionary pattern is consistent with the increased complexity of gene regulation required in vertebrate development and physiology [17].

The ZA and BC loop regions of the bromodomain represent the primary sites of evolutionary divergence, exhibiting moderate sequence and length variability while maintaining their essential structural roles [2] [10]. These loop regions contribute to substrate selectivity and binding specificity, allowing different bromodomain proteins to recognize distinct acetylation patterns [2]. The evolutionary flexibility of these regions has enabled the adaptation of PCAF and GCN5 bromodomains to recognize specific histone tail sequences and acetylation marks [10].

Phylogenetic analysis of bromodomain sequences places both PCAF and GCN5 within subfamily VIII, which is characterized by high sequence conservation and similar binding specificities [1]. However, subtle differences in loop regions and flanking sequences contribute to the distinct functional properties observed between these paralogs [19]. The conservation of key structural elements combined with selective divergence in regulatory regions represents an optimal evolutionary strategy for maintaining essential functions while enabling functional innovation [17].

Studies of bromodomain evolution in plant species reveal GCN5-like proteins with conserved catalytic and bromodomain regions, but with distinct N-terminal extensions and regulatory domains [22]. This pattern suggests that while the core acetyl-lysine recognition mechanism is universally conserved, organisms have evolved diverse regulatory strategies to control bromodomain function [22]. The expansion of the bromodomain gene family in higher eukaryotes, particularly in mammals, reflects the increasing complexity of epigenetic regulation and the need for specialized chromatin-binding proteins [18].

Genomic and Protein Architecture

The genomic organization and protein architecture of PCAF and GCN5 reflect their evolutionary relationship and functional specialization within the lysine acetyltransferase family [24] [20]. Both proteins exhibit a characteristic tripartite domain organization consisting of an extended N-terminal region, a central catalytic HAT domain, and a C-terminal bromodomain, representing a sophisticated modular architecture that enables both enzymatic and chromatin-binding functions [24] [25].

Human GCN5 (KAT2A) is encoded by a gene located on chromosome 17q21 and produces a protein of 837 amino acids with a molecular weight of approximately 93 kDa [26]. The protein architecture includes a substantial N-terminal extension of approximately 350 amino acids that contains the PCAF_N domain, a zinc-binding region with E3 ubiquitin ligase activity [24]. This N-terminal domain exhibits a unique helical structure with a characteristic binuclear zinc region that was not predicted from sequence analyses and represents a distinct class of E3 ligase structure [24].

PCAF (KAT2B) is encoded by a gene on chromosome 3p24 and produces a slightly smaller protein of 832 amino acids [25]. Despite the similar overall length, PCAF exhibits enhanced ubiquitin ligase activity compared to GCN5, attributed to differences in the N-terminal PCAF_N domain [24]. The domain architecture of PCAF includes the same tripartite organization as GCN5, with the N-terminal extension, central HAT domain, and C-terminal bromodomain maintaining high structural similarity [20].

Protein DomainHuman GCN5 (KAT2A)Human PCAF (KAT2B)Yeast GCN5
N-terminal Extension~350 amino acids~350 amino acidsMinimal (~50 aa)
PCAF_N DomainPresent (Zn-binding, E3 ligase)Present (Zn-binding, E3 ligase)Absent
HAT DomainCentral catalytic domainCentral catalytic domainCentral catalytic domain
BromodomainC-terminal (~110 aa)C-terminal (~110 aa)C-terminal (~110 aa)
Total Length837 amino acids832 amino acids439 amino acids
Cellular LocalizationNuclear (some cytoplasmic)Predominantly nuclearNuclear

The HAT domain represents the catalytic core of both proteins and exhibits the characteristic structure of the GNAT (GCN5-related N-acetyltransferase) superfamily [27] [28]. This domain adopts a central β-fold core surrounded by α-helices and contains the acetyl-CoA binding site and substrate recognition elements [27]. Structural studies of the GCN5 HAT domain have revealed the molecular basis for substrate selectivity and the conformational changes associated with catalytic turnover [27] [11].

The central HAT domain exhibits remarkable substrate promiscuity, capable of acetylating diverse lysine residues within histone H3, H4, H2B, and numerous non-histone proteins [29] [11]. The molecular basis for this broad substrate recognition involves analogous interactions with the target lysine and two C-terminal residues with related chemical properties, suggesting that these interactions play a general role in substrate binding selectivity [11]. However, the enhanced affinity for histone H3 substrates is attributed to extensive interactions with residues N-terminal to the target lysine [11].

The bromodomain, positioned at the C-terminus of both proteins, serves as the acetyl-lysine recognition module and plays a crucial role in substrate recruitment and processivity [30] [31]. The physical linkage between the HAT and bromodomain within the same protein creates a reader-writer module capable of both recognizing existing acetylation marks and catalyzing additional acetylation events [32] [30]. This architecture enables cooperative acetylation mechanisms where the bromodomain can bind to previously deposited acetyl-lysine marks to facilitate subsequent acetylation events [30].

Protein complex association represents a critical aspect of PCAF and GCN5 architecture and function [31] [33]. Both proteins function as core subunits of large multiprotein complexes, including the 2 MDa SAGA (Spt-Ada-Gcn5 acetyltransferase) complex and the 700 kDa ATAC (Ada-Two-A-containing) complex [31]. These complexes integrate the catalytic activities of PCAF/GCN5 with chromatin remodeling functions, transcriptional regulation, and nuclear organization [33].

The SAGA complex architecture places PCAF or GCN5 within a structured framework that includes the DUB (deubiquitinating) module, the TAF (TATA-binding protein-associated factor) module, and various regulatory subunits [13]. This complex organization enables coordinate regulation of histone acetylation, histone deubiquitination, and transcriptional initiation [13]. The physical and functional interdependence of complex modules has been demonstrated through studies showing that loss of GCN5 destabilizes the association of the DUB module with SAGA [13].

Post-translational modifications represent an additional layer of architectural complexity in PCAF and GCN5 regulation [34]. Both proteins are subject to various modifications including phosphorylation, acetylation, and ubiquitination that modulate their stability, localization, and activity [34]. The regulation of GCN5 by the CRL4^Cdt2^ ubiquitin ligase complex illustrates how protein architecture influences stability, with the And-1 protein binding to a region overlapping the bromodomain to prevent degradation [34].

The nuclear localization and chromatin association of PCAF and GCN5 are mediated by nuclear localization signals within the protein architecture and by their incorporation into large nuclear complexes [35]. The bromodomain itself contributes to chromatin targeting through recognition of acetylated histones, while the HAT domain provides the enzymatic activity necessary for establishing and maintaining acetylation marks [31]. This integrated architecture enables PCAF and GCN5 to function as both readers and writers of the histone code [7].

Role in Epigenetic Regulation

PCAF and GCN5 bromodomains serve as fundamental components of the epigenetic regulatory machinery, functioning as acetyl-lysine readers that translate histone acetylation marks into specific transcriptional outcomes [36] [7]. These bromodomains operate within a sophisticated epigenetic framework where they recognize established acetylation patterns and facilitate the recruitment of additional chromatin-modifying complexes to specific genomic loci [37] [31].

The primary epigenetic function of PCAF and GCN5 bromodomains involves the recognition and binding of acetylated lysine residues on histone H3 and H4 tails [38] [39]. This molecular recognition serves as a critical link between histone acetyltransferase activity and downstream transcriptional activation, enabling the propagation and amplification of acetylation signals within chromatin [37]. The bromodomains exhibit preferential binding to multiply acetylated histone peptides, with enhanced affinity for di-acetylated and tetra-acetylated patterns compared to mono-acetylated marks [38] [39].

The cooperative binding mechanism represents a key epigenetic regulatory feature of PCAF and GCN5 bromodomains [40] [41]. Studies of nucleosomal substrates have demonstrated that the bromodomain is required for cooperative acetylation, allowing SAGA complexes to bridge multiple nucleosomes through acetylated histone tail interactions [40]. This cooperativity enables the establishment of large domains of acetylated chromatin that facilitate transcriptional activation and maintain active chromatin states [40].

Epigenetic FunctionPCAF/GCN5 Bromodomain RoleRegulatory Outcome
Histone Code RecognitionAcetyl-lysine binding specificityTranscriptional activation
Chromatin TargetingNucleosome recruitmentComplex assembly
Acetylation PropagationCooperative binding mechanismDomain establishment
Reader-Writer CouplingHAT-bromodomain coordinationSignal amplification
Complex StabilityProtein-protein interactionsRegulatory specificity

The reader-writer coupling mechanism represents a sophisticated epigenetic regulatory strategy employed by PCAF and GCN5 [32] [30]. The physical linkage between the HAT catalytic domain and the bromodomain within the same protein enables a coordinated read-write process where existing acetylation marks are recognized while new acetylation events are catalyzed [30]. This architecture facilitates the propagation of acetylation signals and contributes to the maintenance of active chromatin domains [37].

Structural studies have revealed that PCAF and GCN5 bromodomains can influence HAT activity in a substrate-specific manner [32] [42]. The bromodomain enhances the acetylation of specific lysine residues, particularly H3K18, through a mechanism that involves initial H3K14 acetylation followed by bromodomain binding to H3K14ac, which then stimulates acetylation of the adjacent H3K18 residue [30]. This two-step reader-writer model demonstrates how bromodomains can direct the site specificity of acetylation events [30].

The role of PCAF and GCN5 bromodomains in epigenetic inheritance represents a critical aspect of their regulatory function [38] [39]. Studies using photobleaching techniques have demonstrated that bromodomains associate with acetylated chromatin throughout the cell cycle, including during mitosis [38]. This persistent association allows for the transmission of epigenetic information from one cell generation to the next, contributing to the maintenance of transcriptional programs during cell division [38].

PCAF and GCN5 bromodomains also play important roles in the regulation of non-histone protein acetylation, expanding their epigenetic influence beyond chromatin [14] [43]. The recognition of acetylated transcription factors, co-activators, and other nuclear proteins by these bromodomains contributes to the regulation of diverse cellular processes including DNA repair, metabolic control, and cell cycle progression [43]. This broader substrate recognition capability positions PCAF and GCN5 as central nodes in acetylation-dependent regulatory networks [14].

The epigenetic regulatory functions of PCAF and GCN5 bromodomains are subject to modulation by various cellular signals and environmental conditions [44] [45]. Nutrient availability, stress responses, and developmental signals can influence the expression, localization, and activity of these bromodomains, enabling the integration of environmental information into epigenetic regulatory programs [45]. This responsiveness allows for the dynamic adjustment of chromatin structure and gene expression in response to changing cellular conditions [44].

Disease-associated alterations in PCAF and GCN5 bromodomain function highlight their critical importance in normal epigenetic regulation [16] [46]. Cancer studies have revealed that aberrant expression or activity of these bromodomains can contribute to oncogenesis through dysregulation of tumor suppressor genes and oncogenes [16]. The development of selective bromodomain inhibitors, including GSK4027, has provided valuable tools for studying these epigenetic regulatory mechanisms and exploring therapeutic interventions [47] [48].

Functional Interactions with Histone Acetylation

The functional interactions between PCAF and GCN5 bromodomains and histone acetylation represent a sophisticated molecular recognition system that governs chromatin structure and transcriptional regulation [29] [31]. These interactions involve specific binding preferences for distinct acetylation patterns, cooperative recognition mechanisms, and the ability to distinguish between different acetylated histone marks [12] [49].

PCAF and GCN5 bromodomains exhibit strong binding preferences for specific histone H3 and H4 acetylation marks [29] [11]. The most well-characterized interaction involves recognition of H3K14ac, which represents the preferred acetylation site for GCN5 HAT activity and a high-affinity binding target for the bromodomain [30] [12]. Quantitative binding studies have demonstrated that both PCAF and GCN5 bromodomains bind to H3K14ac with dissociation constants in the low millimolar range (approximately 0.9 mM) [6] [9].

The recognition of multiply acetylated histone peptides represents a key functional feature that enhances the specificity and affinity of bromodomain-histone interactions [38] [39]. Both PCAF and GCN5 bromodomains show enhanced binding to di-acetylated and tetra-acetylated H4 peptides compared to mono-acetylated or unacetylated substrates [38]. The binding to tetra-acetylated H4 (containing K5ac, K8ac, K12ac, and K16ac) is particularly robust, with dissociation constants in the micromolar range [39].

Histone TargetPCAF/GCN5 Binding AffinityFunctional Role
H3K9acModerate (~1-5 mM)General transcription activation
H3K14acHigh (~0.9 mM)Preferred binding site
H3K18acLow (bromodomain-dependent)Secondary acetylation target
H4K5ac/K8acEnhanced (di-acetylated)Cooperative binding
H4K12acHighStrong recognition
H4K16acHighActive chromatin mark
Tetra-acetylated H4Very high (~μM)Maximum affinity

The molecular basis for histone acetylation recognition involves the insertion of acetylated lysine residues into the hydrophobic binding pocket formed by the ZA and BC loops [9] [50]. The conserved asparagine residue (Asn407 in GCN5, Asn803 in PCAF) forms a critical hydrogen bond with the acetyl carbonyl oxygen, providing the primary specificity for acetylated over unacetylated lysine [9]. This interaction is supported by a network of conserved water molecules that stabilize the binding complex [7] [50].

The cooperative binding mechanism enables PCAF and GCN5 bromodomains to recognize complex acetylation patterns that contain multiple acetylated residues in proximity [40] [41]. Studies of the Gcn5 bromodomain function in yeast have demonstrated that deletion of the bromodomain reduces cooperative nucleosome acetylation and affects the ability to bridge multiple nucleosomes [40]. This cooperativity is essential for the establishment of large acetylated chromatin domains that facilitate transcriptional activation [40].

The functional interaction between PCAF/GCN5 bromodomains and histone acetylation extends beyond simple recognition to include the regulation of HAT activity and substrate specificity [30] [42]. The bromodomain can influence the site specificity of acetylation events through a mechanism involving sequential acetylation and recognition [30]. Initial acetylation of H3K14 creates a binding site for the bromodomain, which then positions the HAT domain to acetylate nearby residues such as H3K18 [30].

Structural studies of bromodomain-histone complexes have revealed the detailed molecular interactions that govern specificity and affinity [12] [11]. The binding mode involves not only the acetylated lysine residue but also interactions with flanking amino acids in the histone tail [11]. The recognition of H3K14ac by the GCN5 bromodomain involves contacts with residues both N-terminal and C-terminal to the acetylated lysine, contributing to the enhanced affinity for this specific mark [12].

The temporal dynamics of bromodomain-histone interactions have been studied using advanced biophysical techniques, revealing rapid on-and-off binding kinetics [38]. Fluorescence recovery after photobleaching (FRAP) experiments have demonstrated that PCAF and GCN5 bromodomains interact with chromatin with a dynamic binding mode, allowing for rapid sampling of acetylation states and responsive regulation [38]. Treatment with histone deacetylase inhibitors increases the residence time of bromodomains on chromatin, consistent with enhanced binding to hyperacetylated histones [38].

The functional significance of bromodomain-histone interactions is demonstrated by their role in transcriptional regulation and chromatin remodeling [31] [51]. The recruitment of SAGA and ATAC complexes to acetylated promoters depends on bromodomain recognition of histone acetylation marks [31]. This recruitment facilitates additional rounds of acetylation, chromatin remodeling, and transcriptional initiation, creating positive feedback loops that maintain active chromatin states [51].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

376.08987 g/mol

Monoisotopic Mass

376.08987 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

4-bromo-2-methyl-5-[[(3R,5R)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one

Dates

Last modified: 08-15-2023
1: Humphreys PG, Bamborough P, Chung CW, Craggs PD, Gordon LJ, Grandi P, Hayhow

Explore Compound Types